11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
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Overview
Description
11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[56]dodecane is a spirocyclic compound that features a unique structure incorporating both pyridine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the pyridine ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and minimizing costs, possibly through the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a ligand in biochemical assays.
Medicine: It may serve as a scaffold for drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves its interaction with molecular targets such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.6]dodec-10-ene: This compound shares the spirocyclic structure but lacks the pyridine moiety.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a range of biological activities.
Uniqueness
11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is unique due to its combination of pyridine and piperazine moieties within a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(pyridin-4-ylmethyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-15-4-2-13(1)9-17-6-8-18-12-14(11-17)10-16-5-7-19-14/h1-4,16H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVTYCBWJVBOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)CN(CCOC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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